N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide is a complex organic compound that features a benzothiazole ring, a benzyl group, and a fluorobenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole ring, which can be synthesized from o-aminothiophenol and carbon disulfide. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride. The fluorobenzenesulfonyl group is often added through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzenesulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)hydrazides: These compounds have similar structural features but differ in the substituents on the benzene ring.
N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide: This compound has a piperidine ring instead of a butanamide moiety.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide: This compound has a propanamide group instead of a butanamide group.
Uniqueness
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorobenzenesulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group and the fluorobenzenesulfonyl moiety may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S2/c25-19-12-14-20(15-13-19)32(29,30)16-6-11-23(28)27(17-18-7-2-1-3-8-18)24-26-21-9-4-5-10-22(21)31-24/h1-5,7-10,12-15H,6,11,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAILYBVLVSXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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